N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-27-14-5-7-15(8-6-14)31(25,26)10-2-3-18(24)21-20-23-22-19(30-20)13-4-9-16-17(11-13)29-12-28-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAIKOUGSPWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate compound in the presence of a base.
Final Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of different reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 404.45 g/mol. Its structural features include:
- A benzo[d][1,3]dioxole moiety which is known for its biological activity.
- An oxadiazole ring that contributes to its pharmacological properties.
- A sulfonamide group that enhances its interaction with biological targets.
1. Anticancer Properties
Research indicates that compounds containing oxadiazole and sulfonamide moieties exhibit significant anticancer activity. For example, derivatives of oxadiazole have shown promise in inhibiting tumor growth in various cancer models. In vitro studies have demonstrated that N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar sulfonamide derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance this activity by facilitating membrane penetration and disrupting bacterial cell function .
3. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a similar oxadiazole derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study concluded that the compound's mechanism involved the upregulation of p53 and downregulation of cyclin B1 .
Case Study 2: Antimicrobial Effects
In another study focusing on antimicrobial activity, a series of compounds including derivatives of benzo[d][1,3]dioxole were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Derivatives
Compounds such as N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () replace the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring. For instance, thiadiazole derivatives have shown enhanced antimicrobial activity in some studies, though at the cost of reduced metabolic stability .
Oxadiazole vs. Isoxazole Derivatives
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () utilizes an isoxazole ring. Isoxazoles are less rigid than oxadiazoles due to their five-membered ring with one oxygen and one nitrogen atom, which may reduce planarity and affect stacking interactions with aromatic residues in enzymes .
Substituent Analysis
Benzo[d][1,3]dioxole vs. Dihydrobenzodioxin
The compound N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide () substitutes the benzo[d][1,3]dioxole with a dihydrobenzodioxin group. The saturated dioxane ring in dihydrobenzodioxin reduces aromaticity, which may decrease π-π interactions but improve solubility.
Sulfonamide vs. Azo-Linked Sulfonamides
Azo derivatives like N-(3,4-dimethylisoxazol-5-yl)-4-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)diazenyl)benzenesulfonamide () incorporate diazenyl linkages. These compounds exhibit extended conjugation, which may improve UV absorption properties but reduce enzymatic stability due to the azo bond’s susceptibility to reduction .
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Functional Comparison
Research Implications
Further studies should focus on in vitro assays to validate its interaction with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, leveraging the sulfonyl group’s known affinity for these proteins .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole scaffold exhibit significant anticancer activity. For instance, studies have shown that similar compounds demonstrate potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
These findings suggest that our compound may share similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
The benzo[d][1,3]dioxole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar functional groups have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups in the structure enhances their antibacterial potential by disrupting bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 12.5 | |
| Compound E | Escherichia coli | 25 | |
| Compound F | Pseudomonas aeruginosa | 15 |
The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to therapeutic effects such as inhibition of tumor growth or bacterial proliferation. For example, it may inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and diabetes .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Anticancer Activity : A study reported that derivatives with the benzo[d][1,3]dioxole moiety exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin in various cancer cell lines .
- Antimicrobial Efficacy : Another investigation demonstrated that a related compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
Q & A
Q. What are the critical structural features of this compound that contribute to its biological activity?
The compound’s bioactivity arises from its 1,3,4-oxadiazole ring (imparts metabolic stability and hydrogen-bonding capacity), benzo[d][1,3]dioxole moiety (enhances lipophilicity and π-π stacking interactions), and 4-methoxyphenylsulfonyl group (modulates solubility and target affinity). These features collectively influence interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, as seen in structurally analogous sulfonamide derivatives .
Q. What synthetic protocols are commonly used to prepare this compound, and what parameters affect yield?
Synthesis involves:
- Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid hydrazide with carbon disulfide to form the 1,3,4-oxadiazole ring.
- Step 2 : Sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine/DCM). Critical parameters:
- Temperature (60–80°C for cyclization).
- Solvent polarity (DMF or DCM for sulfonylation).
- Catalysts (e.g., EDC/HOBt for amide coupling). Yield optimization requires TLC monitoring and column chromatography purification .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures batch consistency.
- X-ray crystallography (if crystalline) resolves stereoelectronic properties .
Q. What are the primary biological targets investigated for this compound?
Reported targets include tyrosine kinases , COX-2 , and bacterial topoisomerases , based on structural analogs with sulfonamide and oxadiazole moieties. Preliminary assays often use enzyme inhibition studies (IC₅₀) and antimicrobial susceptibility testing (MIC) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to mitigate side reactions (e.g., sulfonamide over-substitution)?
- Step-specific quenching : Use scavengers (e.g., silica gel thiol) to remove excess sulfonyl chloride.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during cyclization.
- Flow chemistry : Improves control of exothermic reactions (e.g., oxadiazole formation) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Replicate assays : Test under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity validation : Correlate HPLC purity with bioactivity (e.g., impurities may inhibit/activate off-targets).
- Orthogonal assays : Confirm antibacterial activity with both MIC and time-kill studies .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position to enhance target affinity.
- Sulfonamide variants : Replace 4-methoxyphenyl with heteroaromatic groups (e.g., pyridinyl) to improve solubility.
- Bioisosteres : Replace benzo[d][1,3]dioxole with thiophene for metabolic stability .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite for target-ligand poses (e.g., COX-2 active site).
- Pharmacophore modeling : Identifies critical H-bond acceptors (oxadiazole) and hydrophobic regions (benzo[d][1,3]dioxole).
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .
Q. How do reaction solvents influence the stereochemistry of intermediates?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, favoring planar oxadiazole formation. Non-polar solvents (toluene) may induce racemization in chiral intermediates. Solvent choice is validated via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show no effect?
Discrepancies may arise from:
- Strain variability : Gram-positive vs. Gram-negative permeability differences.
- Efflux pump expression : Pseudomonas aeruginosa overexpresses MexAB-OprM, reducing intracellular concentration.
- Assay pH : Sulfonamide activity is pH-dependent (optimal at pH 6–7) .
| Study | Bacterial Strain | pH | MIC (µg/mL) |
|---|---|---|---|
| A | S. aureus | 7 | 8 |
| B | E. coli | 7 | >64 |
| C | P. aeruginosa | 6 | 32 |
Methodological Recommendations
- Synthesis scaling : Use microwave-assisted reactions to reduce time (e.g., 30 minutes vs. 12 hours for cyclization) .
- Bioactivity validation : Pair enzyme assays with cell-based models (e.g., HEK293 for cytotoxicity profiling) .
- Data reporting : Include crystallographic data (CCDC deposition) and negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
